molecular formula C19H23N3O3 B13915633 Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate CAS No. 1246839-15-5

Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate

Cat. No.: B13915633
CAS No.: 1246839-15-5
M. Wt: 341.4 g/mol
InChI Key: LEUSQXRDOXTJGA-UHFFFAOYSA-N
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Description

Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group, an amino group, and a methoxyphenyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its benzyl group provides additional stability and reactivity compared to similar compounds .

Properties

CAS No.

1246839-15-5

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H23N3O3/c1-24-18-13-16(7-8-17(18)20)21-9-11-22(12-10-21)19(23)25-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,20H2,1H3

InChI Key

LEUSQXRDOXTJGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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